2,5,7-trichloro-9H-fluoren-4-amine

Organic synthesis Chromatographic separation Thermal property profiling

2,5,7-Trichloro-9H-fluoren-4-amine (CAS 97028-39-2) is a tri-halogenated aromatic amine with the molecular formula C₁₃H₈Cl₃N and a molecular weight of 284.6 g/mol. It belongs to the chlorinated fluorenamine subclass, featuring chlorine substituents at positions 2, 5, and 7 and a primary amine at position 4 of the fluorene backbone.

Molecular Formula C13H8Cl3N
Molecular Weight 284.6 g/mol
CAS No. 97028-39-2
Cat. No. B11949557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-trichloro-9H-fluoren-4-amine
CAS97028-39-2
Molecular FormulaC13H8Cl3N
Molecular Weight284.6 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)Cl)N)C3=C1C=C(C=C3Cl)Cl
InChIInChI=1S/C13H8Cl3N/c14-8-2-6-1-7-3-9(15)5-11(17)13(7)12(6)10(16)4-8/h2-5H,1,17H2
InChIKeyWLLYXVDMSCYIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,7-Trichloro-9H-fluoren-4-amine (CAS 97028-39-2): Essential Procurement Data for a Chlorinated Fluorenamine Research Intermediate


2,5,7-Trichloro-9H-fluoren-4-amine (CAS 97028-39-2) is a tri-halogenated aromatic amine with the molecular formula C₁₃H₈Cl₃N and a molecular weight of 284.6 g/mol. It belongs to the chlorinated fluorenamine subclass, featuring chlorine substituents at positions 2, 5, and 7 and a primary amine at position 4 of the fluorene backbone [1]. This substitution pattern distinguishes it from other trichloro-9H-fluoren-amine positional isomers, including the more widely cataloged 1,3,7-trichloro-9H-fluoren-2-amine (CAS 19857-79-5) . The compound is distributed through specialty chemical suppliers as a research intermediate with a typical purity specification of 95%, and is subject to GHS acute toxicity and aquatic hazard classification per ECHA C&L notifications [1][2].

Why Fluorenamine Isomers and Non-Chlorinated Analogs Cannot Replace 2,5,7-Trichloro-9H-fluoren-4-amine


Trichloro-9H-fluoren-amines sharing the molecular formula C₁₃H₈Cl₃N are not functionally interchangeable because the positioning of chlorine atoms and the amine group dictates the compound's physicochemical properties. Even between positional isomers, differences in boiling point can exceed 55 °C and lipophilicity (XLogP3) can vary substantially, directly influencing chromatographic behavior, solvent partitioning, and reactivity in downstream synthetic transformations [1]. The non-chlorinated parent compound 9H-fluoren-4-amine (CAS 7083-63-8) has a LogP approximately 1.4 units lower and a molecular weight roughly 103 g/mol lighter, rendering it unsuitable as a surrogate where halogen-driven electronic effects or mass-sensitive detection methods are required . The quantitative evidence below details exactly how this compound's specific substitution architecture impacts procurement-relevant selection criteria.

Quantitative Differentiation Evidence for 2,5,7-Trichloro-9H-fluoren-4-amine: A Comparator-Driven Selection Guide


Boiling Point Differentiation vs. 1,3,7-Trichloro-9H-fluoren-2-amine Positional Isomer

The target compound exhibits a calculated boiling point of 487.8 ± 45.0 °C at 760 mmHg, compared to 432.2 °C at 760 mmHg for the positional isomer 1,3,7-trichloro-9H-fluoren-2-amine (CAS 19857-79-5). This 55.6 °C difference, arising from the distinct 4-amine/2,5,7-trichloro vs. 2-amine/1,3,7-trichloro substitution topology, is empirically meaningful: it reflects altered intermolecular hydrogen-bonding networks and dipole moments that affect GC retention time, distillation feasibility, and thermal stability selection .

Organic synthesis Chromatographic separation Thermal property profiling

Lipophilicity Enhancement vs. Non-Chlorinated Parent 9H-Fluoren-4-amine

The introduction of three chlorine atoms at positions 2, 5, and 7 raises the computed XLogP3-AA from approximately 3.42 (for the non-halogenated 9H-fluoren-4-amine, CAS 7083-63-8) to 4.8 for the target compound, representing a ΔLogP of +1.38 [1]. This increase corresponds to a theoretical ~24-fold greater partitioning into octanol over water, significantly altering the compound's behavior in liquid-liquid extraction, reverse-phase HPLC retention, and membrane permeability models. The topological polar surface area remains constant at 26 Ų, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity of the primary amine [1].

Drug design LogP optimization Partition coefficient

Chlorine-Substitution-Dependent Physicochemical Property Shift vs. 2,7-Difluoro-9H-fluoren-4-amine

Replacement of chlorine with fluorine at the 2 and 7 positions produces profound changes in fundamental physicochemical properties. 2,7-Difluoro-9H-fluoren-4-amine (CAS 1785-08-6) has a molecular weight of 217.21 g/mol, a density of 1.365 g/cm³, and a melting point of 124.5–125.5 °C [1]. In contrast, the target compound has MW 284.6 g/mol, density 1.526 g/cm³, and no reported sharp melting point (predominantly amorphous solid behavior), representing a mass difference of 67.4 g/mol (+31%) and a density increase of 0.161 g/cm³ (+11.8%) attributable to the heavier, more polarizable chlorine atoms . The third chlorine at position 5—absent in the difluoro comparator—adds further steric and electronic differentiation.

Halogen effect comparison Density profiling Mass spectrometry

Methylene-Bridge Synthetic Versatility vs. 9-Ketone Analog 4-Amino-2,5,7-trichloro-9H-fluoren-9-one

The target compound retains an sp³-hybridized methylene group at the 9-position (the 9H-fluorene bridge), enabling alkylation, oxidation-to-ketone, and 9,9-disubstitution chemistries that are precluded in the ketone-oxidized analog 4-amino-2,5,7-trichloro-9H-fluoren-9-one (CAS 37568-13-1). The ketone analog, with a molecular weight of 298.55 g/mol and a calculated boiling point of 530.8 °C , has the 9-position already oxidized (C=O), eliminating the possibility of 9-functionalization and restricting its synthetic utility to electrophilic reactions at the carbonyl group. The target compound's accessible 9-CH₂ group thus provides an additional vector for molecular diversification without compromising the 4-amine handle [1].

Synthetic intermediate Functional group interconversion Building block differentiation

Acute Toxicity and Aquatic Hazard Classification as a Procurement Risk Filter

ECHA C&L Inventory data aggregated from 38 company notifications assigns the target compound the following GHS hazard classifications: H301 (Toxic if swallowed, Acute Toxicity Category 3, 100% notification agreement) and H400/H410 (Very toxic to aquatic life with acute and chronic effects, Aquatic Acute 1 and Aquatic Chronic 1, 100% agreement) [1]. By comparison, the non-chlorinated 9H-fluoren-4-amine (CAS 7083-63-8) does not carry the same harmonized acute toxicity or aquatic hazard profile under REACH, as its ECHA notifications lack the Acute Tox. 3 and Aquatic Acute/Chronic 1 classifications universally assigned to the trichlorinated derivative [2]. This distinction has direct consequences for shipping classification, storage requirements, and institutional chemical hygiene plan compliance.

Safety assessment GHS classification REACH compliance

Supply-Chain Purity Specification Benchmarking: 95% Baseline vs. 97% Isomer Alternative

The minimum purity specification for commercially available 2,5,7-trichloro-9H-fluoren-4-amine is 95% (AKSci, CATO), with certificate of analysis documentation available upon request . In contrast, the positional isomer 1,3,7-trichloro-9H-fluoren-2-amine (CAS 19857-79-5) is offered at a standard purity of 97% from Bidepharm, with NMR, HPLC, and GC quality control data . The 2-percentage-point purity difference, while modest, can be consequential for stoichiometry-sensitive applications such as polymer end-capping, quantitative structure-activity relationship (QSAR) studies, or cascade reactions where cumulative impurity effects degrade yield. Procurement teams must weigh this purity gap against the specific positional isomer requirement dictated by synthetic design.

Quality control Purity specification Supplier benchmarking

Preferred Application Scenarios for 2,5,7-Trichloro-9H-fluoren-4-amine Based on Quantified Differentiation


Synthetic Diversification via Sequential 9-Position Functionalization and 4-Amine Derivatization

The intact 9-methylene bridge (CH₂), confirmed by SMILES analysis [1], permits synthetic sequences that first alkylate or oxidize the 9-position before engaging the 4-amine in amidation, diazotization, or cross-coupling. This orthogonal reactivity is unavailable from the 9-ketone analog 4-amino-2,5,7-trichloro-9H-fluoren-9-one, where carbonyl chemistry dominates . Researchers constructing fluorene-based hole-transport materials or multi-step pharmaceutical intermediates should procure this specific 9H form when 9-position manipulation is integral to their synthetic route.

High-Temperature Reaction Sequences Requiring Elevated Boiling Point Tolerance

With a boiling point of 487.8 °C at 760 mmHg—55.6 °C above that of the 1,3,7-trichloro-2-amine positional isomer [1]—the target compound is better suited for high-temperature neat reactions, melt-phase polymerizations, and preparative gas chromatography where lower-boiling isomers would volatilize prematurely. This thermal stability advantage should factor into solvent-free reaction design and purification protocol selection.

Lipophilicity-Driven Separation and Partitioning Applications

The XLogP3-AA value of 4.8, representing a 1.38-unit increase over the non-chlorinated 9H-fluoren-4-amine parent [1], makes the target compound the preferred choice for reverse-phase chromatographic method development, liquid-liquid extraction protocols, and studies of logP-dependent biological partitioning where enhanced organic-phase retention is required. The constant PSA of 26 Ų ensures that the increased lipophilicity does not come at the cost of reduced hydrogen-bonding capacity from the primary amine.

Regulatory-Compliant Procurement for Aquatic-Toxic Substance Handling Protocols

The universal GHS classification of H400/H410 (Aquatic Acute 1 and Aquatic Chronic 1, 100% ECHA notification agreement) [1] mandates that procurement workflows incorporate spill containment, dedicated waste disposal streams, and institutional environmental safety review. Laboratories already equipped for handling Persistent, Bioaccumulative, and Toxic (PBT)-classified substances can integrate this compound with minimal additional infrastructure, while facilities lacking such provisions should confirm compliance readiness before ordering.

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